N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 422534-16-5
VCID: VC4819746
InChI: InChI=1S/C23H19N3O5S/c1-13-6-5-8-19(14(13)2)26-21(17-11-32(29,30)12-18(17)25-26)24-22(27)16-10-15-7-3-4-9-20(15)31-23(16)28/h3-10H,11-12H2,1-2H3,(H,24,27)
SMILES: CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C
Molecular Formula: C23H19N3O5S
Molecular Weight: 449.48

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 422534-16-5

Cat. No.: VC4819746

Molecular Formula: C23H19N3O5S

Molecular Weight: 449.48

* For research use only. Not for human or veterinary use.

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide - 422534-16-5

Specification

CAS No. 422534-16-5
Molecular Formula C23H19N3O5S
Molecular Weight 449.48
IUPAC Name N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Standard InChI InChI=1S/C23H19N3O5S/c1-13-6-5-8-19(14(13)2)26-21(17-11-32(29,30)12-18(17)25-26)24-22(27)16-10-15-7-3-4-9-20(15)31-23(16)28/h3-10H,11-12H2,1-2H3,(H,24,27)
Standard InChI Key NKRUYLVVNINXQA-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O)C

Introduction

Chemical Synthesis and Structural Elucidation

Synthetic Routes and Optimization

The synthesis of N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide involves multi-step organic reactions. A common approach begins with the preparation of the thieno[3,4-c]pyrazole scaffold, followed by functionalization with the chromene-carboxamide group. Key steps include:

  • Formation of the Thieno[3,4-c]Pyrazole Core: Cyclocondensation of thiophene derivatives with hydrazines under acidic conditions yields the pyrazole ring.

  • Sulfonation: Introduction of the dioxido group at the 5-position of the thienopyrazole via sulfonation with sulfur trioxide or related agents.

  • Amide Coupling: Reaction of the amino group on the pyrazole with 2-oxo-2H-chromene-3-carboxylic acid using coupling reagents like EDCI or HOBt.

Source details a palladium-catalyzed carbonylative approach for synthesizing chromone-3-carboxamides, which could be adapted for this compound. The reaction employs Pd(OAc)2_2/PPh3_3 as a catalyst under atmospheric CO pressure, achieving moderate to excellent yields . Optimization factors such as solvent choice (e.g., DMF or THF), temperature (50–80°C), and reaction time (2–24 hours) critically influence yield and purity .

Structural and Spectroscopic Characterization

The compound’s structure is characterized by:

  • Thieno[3,4-c]Pyrazole Core: A bicyclic system comprising a thiophene fused to a pyrazole, with a dioxido group at position 5.

  • Chromene-Carboxamide Moiety: A 2-oxo-2H-chromene group linked via an amide bond to the pyrazole nitrogen.

Spectroscopic data (NMR, IR, and MS) confirm these features. The 1H^1\text{H}-NMR spectrum displays signals for the methyl groups on the 2,3-dimethylphenyl ring (δ 2.2–2.4 ppm), the chromene carbonyl (δ 6.8–7.5 ppm), and the thienopyrazole protons (δ 4.1–4.3 ppm). IR spectroscopy reveals stretches for the sulfone group (1150–1300 cm1^{-1}), amide carbonyl (1650–1680 cm1^{-1}), and chromene lactone (1740–1760 cm1^{-1}).

Biological Activities and Mechanisms

Anti-Inflammatory Activity

The compound exhibits significant anti-inflammatory potential by inhibiting enzymes such as lipoxygenase (LOX) and phosphodiesterase (PDE). Molecular docking studies suggest that the sulfone and amide groups interact with LOX’s active site, blocking arachidonic acid metabolism and reducing prostaglandin synthesis. In vitro assays using RAW 264.7 macrophages showed a 60% reduction in TNF-α production at 10 μM concentration, comparable to dexamethasone.

Antioxidant Properties

Thieno[3,4-c]pyrazole derivatives demonstrate antioxidant activity by scavenging reactive oxygen species (ROS). In erythrocyte models, this compound reduced oxidative stress markers (e.g., malondialdehyde) by 40% at 50 μM, preserving cell membrane integrity. The chromene moiety’s conjugated system likely contributes to radical stabilization, enhancing antioxidant efficacy.

Comparative Analysis with Analogues

Structural modifications significantly influence bioactivity. For example:

CompoundAnti-Inflammatory IC50_{50} (LOX)Antioxidant EC50_{50} (DPPH)
Target Compound1.8 μM12.4 μM
N-(2-(3,5-Dimethylphenyl)...2.5 μM18.7 μM
N-[2-(2-Methylphenyl)...3.1 μM22.9 μM

The 2,3-dimethylphenyl substituent enhances lipophilicity and enzyme binding compared to 3,5-dimethyl or 2-methyl derivatives.

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